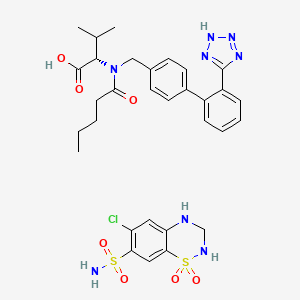

Valsartan and hydrochlorothiazide

Description

Properties

CAS No. |

186615-83-8 |

|---|---|

Molecular Formula |

C31H37ClN8O7S2 |

Molecular Weight |

733.3 g/mol |

IUPAC Name |

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |

InChI |

InChI=1S/C24H29N5O3.C7H8ClN3O4S2/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28);1-2,10-11H,3H2,(H2,9,12,13)/t22-;/m0./s1 |

InChI Key |

UIYUUEDFAMZISF-FTBISJDPSA-N |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Antihypertensive Mechanism of Valsartan and Hydrochlorothiazide: A Technical Guide

Executive Summary

The combination of valsartan (B143634), an angiotensin II receptor blocker (ARB), and hydrochlorothiazide (B1673439) (HCTZ), a thiazide diuretic, represents a cornerstone in the management of hypertension. This fixed-dose combination leverages complementary mechanisms of action to achieve superior blood pressure control compared to monotherapy with either agent alone. This technical guide provides an in-depth exploration of the synergistic relationship between valsartan and hydrochlorothiazide, detailing their individual and combined physiological effects. It presents a comprehensive review of clinical data, outlines key experimental methodologies, and visualizes the intricate signaling pathways and clinical trial workflows. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the pharmacodynamic and clinical principles underlying this effective antihypertensive therapy.

Introduction: The Rationale for Combination Therapy

Essential hypertension is a multifactorial disease, often requiring a multi-pronged therapeutic approach for effective management.[1] Monotherapy frequently fails to achieve target blood pressure goals, necessitating the use of combination therapies that address different pathophysiological pathways. The combination of an ARB like valsartan with a diuretic such as HCTZ is a rational and widely adopted strategy.[1][2] This approach not only enhances antihypertensive efficacy but can also mitigate the potential adverse effects of each component when used individually.[1][3]

Individual Mechanisms of Action

Valsartan: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

Valsartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[2][4][5] Angiotensin II is the primary pressor agent of the RAAS, exerting its effects through vasoconstriction, stimulation of aldosterone (B195564) synthesis and release, cardiac stimulation, and renal sodium reabsorption.[4][6] By selectively blocking the binding of angiotensin II to the AT1 receptor, valsartan inhibits these effects, leading to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[4][5][7] This blockade is more complete than that achieved by angiotensin-converting enzyme (ACE) inhibitors, as valsartan acts at the receptor level, independent of the pathways of angiotensin II synthesis.[2]

Hydrochlorothiazide: A Thiazide Diuretic

Hydrochlorothiazide (HCTZ) is a thiazide diuretic that primarily acts on the distal convoluted tubule of the nephron.[8][9] It inhibits the sodium-chloride (Na+/Cl-) cotransporter, thereby reducing the reabsorption of sodium and chloride ions from the tubular fluid into the blood.[9][10] This leads to increased excretion of sodium and water (natriuresis and diuresis), which reduces extracellular fluid and plasma volume, ultimately lowering blood pressure.[8][10] In the long term, HCTZ is also thought to reduce peripheral vascular resistance through a direct vasodilatory effect, although the precise mechanism for this is not fully understood.[9][10]

The Synergistic Mechanism of Combination Therapy

The enhanced antihypertensive effect of the valsartan/HCTZ combination stems from their complementary and counter-regulatory actions.

-

Counteracting RAAS Activation: HCTZ-induced diuresis and volume depletion lead to a compensatory activation of the RAAS, resulting in increased plasma renin activity (PRA) and subsequent generation of angiotensin II.[11] This counter-regulatory mechanism can limit the blood pressure-lowering effect of the diuretic when used as monotherapy.

-

Enhanced RAAS Blockade: Valsartan directly counteracts this HCTZ-induced rise in angiotensin II by blocking its action at the AT1 receptor. This prevents the vasoconstrictive and sodium-retaining effects of the activated RAAS, leading to a more profound and sustained reduction in blood pressure.[12]

-

Additive Blood Pressure Lowering: The two agents lower blood pressure through distinct mechanisms: valsartan through vasodilation and reduced aldosterone secretion, and HCTZ through reduced plasma volume and peripheral resistance.[10][13] This results in an additive, and in some cases synergistic, antihypertensive effect.[14]

-

Mitigation of Adverse Effects: Valsartan can attenuate the HCTZ-induced decrease in serum potassium levels (hypokalemia), a common side effect of thiazide diuretics.[14] This is achieved by blocking the aldosterone-mediated potassium excretion in the kidneys.[14]

The following diagram illustrates the synergistic interplay between this compound.

Quantitative Efficacy Data from Clinical Trials

Numerous clinical trials have demonstrated the superior efficacy of valsartan/HCTZ combination therapy over monotherapy. The following tables summarize key findings from representative studies.

Table 1: Mean Change in Sitting Systolic/Diastolic Blood Pressure (mmHg) from Baseline

| Study/Reference | Treatment Group | Dose (mg) | Mean SBP Reduction (mmHg) | Mean DBP Reduction (mmHg) |

| Pool, 2007[15] | Valsartan | 160 | - | - |

| HCTZ | 12.5 | - | - | |

| Valsartan/HCTZ | 160/12.5 | - | - | |

| Valsartan | 320 | - | - | |

| HCTZ | 25 | - | - | |

| Valsartan/HCTZ | 320/12.5 | - | - | |

| Valsartan/HCTZ | 320/25 | -24.7 | -16.6 | |

| Placebo | - | -5.9 | -7.0 | |

| Lacourcière, 2005[8] | Valsartan/HCTZ | 80/12.5 | -16.5 | -11.8 |

| Valsartan/HCTZ | 160/12.5 | -17.8 | -13.5 | |

| Valsartan/HCTZ | 80/25 | -21.2 | -15.7 | |

| Valsartan/HCTZ | 160/25 | -22.5 | -15.3 | |

| Mancia, 2006[16] | Valsartan/HCTZ | 160/12.5 | -21.5 | -14.6 |

| Olmesartan (B1677269)/HCTZ | 20/12.5 | -18.8 | -12.3 | |

| Destro, 2008[5] | Amlodipine (B1666008)/Valsartan + HCTZ | 10/160 + 12.5 | -30.5 | -13.8 |

| Amlodipine + HCTZ | 10 + 12.5 | -24.3 | -8.3 | |

| White, 2008[6] | Valsartan/HCTZ | 160/12.5 | -12.4 | -7.5 |

| HCTZ | 25 | -5.6 | -2.1 |

Table 2: Responder and Blood Pressure Control Rates

| Study/Reference | Treatment Group | Dose (mg) | Responder Rate (%)* | BP Control Rate (%)** |

| Pool, 2007[15] | Valsartan/HCTZ | 160/12.5 | Significantly higher than monotherapy | Significantly higher than monotherapy |

| Valsartan/HCTZ | 320/25 | - | - | |

| Weir, 2007[17] | Valsartan | 160 | - | 39.3 |

| Valsartan/HCTZ | 160/12.5-25 | - | ~60 | |

| Valsartan/HCTZ | 320/12.5 | - | 64.3 | |

| Valsartan/HCTZ | 320/25 | - | 74.9 | |

| Placebo | - | - | 16.5 | |

| Trenkwalder, 2003[18][19] | Valsartan | 160 | 49 | - |

| Valsartan/HCTZ | 160/12.5 | 62 | - | |

| Valsartan/HCTZ | 160/25 | 68 | - | |

| White, 2008[6] | Valsartan/HCTZ | 160/12.5 | - | 37 |

| HCTZ | 25 | - | 16 |

*Responder rate is often defined as achieving a target diastolic blood pressure (e.g., <90 mmHg) or a specified reduction from baseline. **Blood pressure control rate is typically defined as achieving a blood pressure below a certain threshold (e.g., <140/90 mmHg).

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the evaluation of this compound.

Randomized Controlled Clinical Trial Protocol

The efficacy and safety of valsartan/HCTZ are typically evaluated in multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[4][15]

5.1.1. Patient Population:

-

Inclusion Criteria: Adult male and female patients (typically ≥18 years) with a diagnosis of essential hypertension (e.g., mean sitting diastolic blood pressure [MSDBP] ≥95 mmHg and <110 mmHg).[15][20]

-

Exclusion Criteria: Patients with severe hypertension (e.g., systolic BP ≥180 mmHg or diastolic BP ≥110 mmHg), secondary hypertension, a history of recent major cardiovascular events, or certain comorbidities like severe renal or hepatic impairment.[20]

5.1.2. Study Design:

-

Washout Period: A 1-4 week single-blind placebo run-in period to establish baseline blood pressure and ensure patient compliance.[21]

-

Randomization: Eligible patients are randomly assigned to receive one of the following treatments, administered once daily:

-

Valsartan monotherapy (e.g., 80 mg or 160 mg)

-

HCTZ monotherapy (e.g., 12.5 mg or 25 mg)

-

Valsartan/HCTZ combination therapy (e.g., 80/12.5 mg, 160/12.5 mg, 160/25 mg)

-

Placebo[15]

-

-

Treatment Period: A double-blind treatment phase of typically 8 to 16 weeks.[15][21]

-

Dose Titration (in some studies): For patients who do not achieve target blood pressure after a specified period (e.g., 4 weeks), the dose of the study medication may be up-titrated.[22][23][24]

-

Follow-up Visits: Patients are assessed at regular intervals (e.g., weeks 2, 4, 8, and 16) for efficacy and safety.[21]

5.1.3. Efficacy and Safety Assessments:

-

Primary Efficacy Endpoint: The primary outcome is typically the change from baseline in mean sitting diastolic blood pressure (MSDBP) at the end of the treatment period.[15]

-

Secondary Efficacy Endpoints: These may include the change from baseline in mean sitting systolic blood pressure (MSSBP), responder rates, and blood pressure control rates.[15]

-

Safety Assessments: Monitoring of adverse events, physical examinations, vital signs, and laboratory tests (including serum electrolytes and renal function) are conducted throughout the study.[15]

The following diagram provides a generalized workflow for a typical clinical trial of valsartan/HCTZ.

Blood Pressure Measurement Protocol

Accurate and consistent blood pressure measurement is critical in hypertension clinical trials.

5.2.1. Office Blood Pressure Measurement:

-

Procedure: Blood pressure is measured in the sitting position after the patient has rested for at least 5 minutes.[5] An appropriately sized cuff is used, and measurements are typically taken three times at 1-2 minute intervals. The average of the last two readings is often used for analysis.[5]

-

Device: A calibrated sphygmomanometer or a validated automated digital device is used.[10][14]

5.2.2. 24-Hour Ambulatory Blood Pressure Monitoring (ABPM):

-

Rationale: ABPM provides a more comprehensive assessment of blood pressure control over a 24-hour period, including during sleep, and is less susceptible to the "white coat" effect.[23][25]

-

Procedure: A portable, automated device is worn by the patient for 24 hours. The device is programmed to record blood pressure at regular intervals, typically every 15-30 minutes during the daytime and every 30-60 minutes during the nighttime.[26]

-

Data Analysis: The data are analyzed to determine the mean 24-hour, daytime, and nighttime systolic and diastolic blood pressures.[23]

Plasma Renin Activity (PRA) Assay

PRA is a measure of the ability of plasma renin to generate angiotensin I from angiotensinogen. It is a key biomarker for assessing the activity of the RAAS.

5.3.1. Sample Collection and Handling:

-

Patient Preparation: The patient's posture and dietary sodium intake should be standardized, as these factors can influence renin levels.[27] Patients are often required to be in an upright position for a specified period before blood collection.[27]

-

Blood Collection: Blood is drawn into a pre-chilled EDTA tube and immediately placed on ice.[27]

-

Processing: The blood is centrifuged at a low temperature to separate the plasma. The plasma is then quickly frozen and stored at -20°C or lower until analysis to prevent cryoactivation of prorenin.[27]

5.3.2. Radioimmunoassay (RIA) Protocol (Classical Method):

-

Incubation: A plasma sample is incubated at 37°C for a specific period (e.g., 1.5 hours) to allow renin to act on endogenous angiotensinogen, generating angiotensin I. A parallel sample is kept at 4°C to prevent angiotensin I generation and serves as a blank.

-

Angiotensin I Quantification: The amount of angiotensin I generated is quantified using a competitive radioimmunoassay. This involves incubating the plasma with a known amount of radiolabeled angiotensin I and an antibody specific to angiotensin I.

-

Separation and Counting: The antibody-bound angiotensin I is separated from the free angiotensin I (e.g., using charcoal dextran). The radioactivity of the bound fraction is measured using a gamma counter.

-

Calculation: The concentration of angiotensin I in the sample is determined by comparing the results to a standard curve. PRA is expressed as the rate of angiotensin I generation per unit of time (e.g., ng/mL/hr).[7]

5.3.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method (Modern Approach):

-

This method offers improved specificity and throughput compared to RIA. It involves the enzymatic generation of angiotensin I, followed by solid-phase extraction and quantification using LC-MS/MS.[28][29]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical regulator of blood pressure and fluid balance. The following diagram details the key components and interactions within this pathway.

Conclusion

The combination of this compound provides a highly effective and well-tolerated treatment option for patients with hypertension. Their synergistic mechanism, which involves complementary actions on the RAAS and volume status, results in superior blood pressure reduction compared to monotherapy. This technical guide has provided a comprehensive overview of the underlying pharmacology, clinical efficacy, and experimental methodologies used to evaluate this important drug combination. A thorough understanding of these principles is essential for researchers and clinicians working to optimize antihypertensive therapy and improve cardiovascular outcomes.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Valsartan combination therapy in the management of hypertension – patient perspectives and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Triple combination therapy with amlodipine, valsartan, and hydrochlorothiazide vs dual combination therapy with amlodipine and hydrochlorothiazide for stage 2 hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving blood pressure control: increase the dose of diuretic or switch to a fixed-dose angiotensin receptor blocker/diuretic? the valsartan hydrochlorothiazide diuretic for initial control and titration to achieve optimal therapeutic effect (Val-DICTATE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Routine Measurement of Plasma Renin Activity in the Management of Patients With Essential Hypertension: Notes From the 19th Annual ASH Meeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. ahajournals.org [ahajournals.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Articles [globalrx.com]

- 12. Office and Ambulatory Blood Pressure–Lowering Effects of Combination Valsartan/Hydrochlorothiazide vs Hydrochlorothiazide‐Based Therapy in Obese, Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of valsartan/hydrochlorothiazide combination therapy at doses up to 320/25 mg versus monotherapy: a double-blind, placebo-controlled study followed by long-term combination therapy in hypertensive adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydrochlorothiazide added to valsartan is more effective than when added to olmesartan in reducing blood pressure in moderately hypertensive patients inadequately controlled by monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of the Dose Response With Valsartan and Valsartan/Hydrochlorothiazide in Patients With Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Efficacy and Safety of Valsartan/Hydrochlorothiazide Combination Therapy in Patients With Hypertension | DecenTrialz [decentrialz.com]

- 19. journals.viamedica.pl [journals.viamedica.pl]

- 20. Improving Blood Pressure Control: Increase the Dose of Diuretic or Switch to a Fixed‐Dose Angiotensin Receptor Blocker/Diuretic? The Valsartan Hydrochlorothiazide Diuretic for Initial Control and Titration to Achieve Optimal Therapeutic Effect (Val‐DICTATE) Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of valsartan, hydrochlorothiazide, and their combination on 24-h ambulatory blood pressure response in elderly patients with systolic hypertension: a ValVET substudy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. drugs.com [drugs.com]

- 23. ahajournals.org [ahajournals.org]

- 24. The Utility of 24-h Ambulatory Blood Pressure Monitoring for the Diagnosis and Management of White Coat Hypertension in a Primary Care Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 25. labcorp.com [labcorp.com]

- 26. academic.oup.com [academic.oup.com]

- 27. scispace.com [scispace.com]

- 28. Office and ambulatory blood pressure-lowering effects of combination valsartan/hydrochlorothiazide vs. hydrochlorothiazide-based therapy in obese, hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. gjournals.org [gjournals.org]

An In-depth Technical Guide to the Molecular Targets of Valsartan and Hydrochlorothiazide Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of action for the combination therapy of valsartan (B143634) and hydrochlorothiazide (B1673439), two widely prescribed antihypertensive agents. This document details their primary molecular targets, downstream signaling pathways, and the synergistic interplay that enhances their therapeutic efficacy. Quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of the underlying biological processes are presented to support advanced research and drug development efforts.

Executive Summary

Valsartan, an angiotensin II receptor blocker (ARB), and hydrochlorothiazide, a thiazide diuretic, are frequently co-administered for the management of hypertension.[1][2] Their combined use results in a more potent blood pressure-lowering effect than monotherapy with either agent alone.[3] This enhanced efficacy stems from their complementary mechanisms of action at distinct molecular targets. Valsartan directly antagonizes the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS), thereby inhibiting vasoconstriction and aldosterone (B195564) secretion.[4] Hydrochlorothiazide inhibits the sodium-chloride cotransporter (NCC) in the distal convoluted tubules of the kidney, leading to increased natriuresis and a reduction in blood volume.[5] This guide delves into the molecular intricacies of these interactions, providing the foundational knowledge necessary for further investigation and innovation in cardiovascular pharmacology.

Molecular Targets and Pharmacological Parameters

The distinct molecular targets of valsartan and hydrochlorothiazide are central to their therapeutic effects. Quantitative data on their binding affinities and inhibitory concentrations are crucial for understanding their potency and selectivity.

Valsartan: Angiotensin II Type 1 (AT1) Receptor Antagonist

Valsartan is a potent and highly selective antagonist of the angiotensin II type 1 (AT1) receptor.[4] By binding to the AT1 receptor, valsartan blocks the physiological effects of angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release.[6] This selective blockade leads to vasodilation and reduced sodium and water retention, contributing to a decrease in blood pressure.

| Parameter | Value | Target | Species | Reference |

| Ki | 2.38 nM | AT1 Receptor | Rat (aortic smooth muscle cells) | [7] |

| Kd | 1.44 nM | AT1 Receptor | Rat (aortic smooth muscle cells) | [8] |

| IC50 | 21 nmol/L | Angiotensin II-induced PAI-1 activity | Rat (aortic smooth muscle cells) | [1] |

Table 1: Quantitative Pharmacological Data for Valsartan

Hydrochlorothiazide: Sodium-Chloride Cotransporter (NCC) Inhibitor

Hydrochlorothiazide exerts its diuretic and antihypertensive effects by directly inhibiting the sodium-chloride cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule of the nephron.[5] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased urinary excretion of salt and water. While direct binding affinity values (Ki, Kd) for hydrochlorothiazide to the NCC are not consistently reported in public literature, its inhibitory concentration (IC50) can be determined through functional assays.

| Parameter | Value | Target | Assay System | Reference |

| IC50 | Not consistently reported | Sodium-Chloride Cotransporter (NCC) | Various (e.g., Xenopus oocytes, cell-based assays) | [9] |

Table 2: Quantitative Pharmacological Data for Hydrochlorothiazide

Signaling Pathways and Synergistic Mechanisms

The combination of this compound offers a synergistic effect on blood pressure reduction by targeting two independent yet interconnected physiological systems: the renin-angiotensin-aldosterone system and renal sodium handling.

Valsartan and the Renin-Angiotensin-Aldosterone System (RAAS)

Valsartan's primary mechanism involves the blockade of the AT1 receptor, which interrupts the classical RAAS pathway. This prevents angiotensin II-mediated vasoconstriction, aldosterone synthesis and release, and sympathetic activation.

Furthermore, valsartan has been shown to modulate downstream signaling pathways, including the Src/PI3K/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[10] This results in increased nitric oxide (NO) production and vasodilation, contributing to its blood pressure-lowering effects.

Hydrochlorothiazide and the Sodium-Chloride Cotransporter (NCC) Signaling Pathway

Hydrochlorothiazide's primary target, the NCC, is regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[11] These kinases phosphorylate and activate the NCC, promoting sodium reabsorption. Hydrochlorothiazide directly inhibits the transport function of NCC.

Synergistic Interaction

The synergistic antihypertensive effect of the combination therapy arises from the interplay between their distinct mechanisms. Hydrochlorothiazide-induced diuresis leads to a decrease in blood volume, which can trigger a compensatory activation of the RAAS.[12] This would normally lead to increased angiotensin II levels, vasoconstriction, and aldosterone release, counteracting the diuretic's effect. However, the concurrent administration of valsartan blocks the AT1 receptor, effectively negating this compensatory response.[12] This dual approach addresses both volume- and vasoconstriction-mediated components of hypertension. Furthermore, studies suggest a potential molecular crosstalk where angiotensin II can modulate the WNK-SPAK-NCC pathway, which is then influenced by valsartan's blockade of the AT1 receptor.[13]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the molecular interactions of this compound.

Radioligand Binding Assay for AT1 Receptor

Objective: To determine the binding affinity (Ki) of valsartan for the human AT1 receptor.

Materials:

-

Membranes from cells stably expressing the human AT1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [125I]Sar1,Ile8-Angiotensin II.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Non-specific binding control: 1 µM unlabeled Angiotensin II.

-

Valsartan solutions of varying concentrations.

-

GF/C glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA assay.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.

-

Competition Binding: Valsartan solution (at various concentrations), radioligand, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked GF/C filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the valsartan concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

NCC Inhibition Assay using a Cell-Based Chloride Influx Assay

Objective: To determine the inhibitory effect of hydrochlorothiazide on NCC activity.

Materials:

-

HEK293 cell line stably co-expressing human NCC and a chloride-sensitive fluorescent reporter (e.g., membrane-targeted YFP).

-

Chloride-free buffer: 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, 10 mM HEPES, pH 7.4.

-

Chloride-containing buffer: 135 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4.

-

Hydrochlorothiazide solutions of varying concentrations.

-

Fluorescence plate reader.

Procedure:

-

Cell Culture: Seed the HEK293-NCC-YFP cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

-

Chloride Depletion: Wash the cells with chloride-free buffer and incubate for 10-20 minutes to deplete intracellular chloride and activate NCC.

-

Compound Incubation: Add hydrochlorothiazide at various concentrations to the respective wells and incubate for 10 minutes.

-

Chloride Influx: Initiate chloride influx by adding the chloride-containing buffer to all wells.

-

Fluorescence Measurement: Immediately begin measuring the YFP fluorescence quenching over time using a fluorescence plate reader.

-

Data Analysis: Calculate the initial rate of fluorescence quenching for each concentration of hydrochlorothiazide. Plot the rate of quenching against the drug concentration to determine the IC50 value.[14][15]

Western Blot Analysis of eNOS Phosphorylation

Objective: To detect changes in the phosphorylation of eNOS at Ser1177 in endothelial cells following treatment with valsartan.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Valsartan solution.

-

Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Primary antibodies: Rabbit anti-phospho-eNOS (Ser1177) and mouse anti-total eNOS.

-

HRP-conjugated secondary antibodies: Anti-rabbit IgG and anti-mouse IgG.

-

Chemiluminescent substrate.

-

Western blotting equipment.

Procedure:

-

Cell Treatment: Culture HUVECs to near confluency and treat with valsartan for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-eNOS (Ser1177) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total eNOS to normalize for protein loading.

-

Densitometry: Quantify the band intensities to determine the ratio of phosphorylated eNOS to total eNOS.[7]

Co-Immunoprecipitation of AT1 Receptor and eNOS

Objective: To determine if valsartan modulates the interaction between the AT1 receptor and eNOS in endothelial cells.

Materials:

-

Endothelial cells (e.g., HUVECs).

-

Valsartan solution.

-

Co-IP lysis buffer (non-denaturing).

-

Primary antibodies: Anti-AT1 receptor antibody for immunoprecipitation, and anti-eNOS antibody for Western blotting.

-

Protein A/G magnetic beads.

-

Western blotting reagents.

Procedure:

-

Cell Treatment and Lysis: Treat cells with valsartan and lyse with Co-IP lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-AT1 receptor antibody overnight at 4°C.

-

Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the immune complexes.

-

Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and perform Western blotting using the anti-eNOS antibody to detect the co-immunoprecipitated eNOS.[16]

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the combined effect of this compound on blood pressure in a hypertensive animal model.

Materials:

-

Spontaneously Hypertensive Rats (SHR).

-

This compound for administration.

-

Osmotic minipumps for continuous drug delivery.

-

Radiotelemetry system for continuous blood pressure monitoring.

-

Surgical equipment for implantation of telemetry probes and osmotic pumps.

Procedure:

-

Animal Surgery: Anesthetize the SHR and surgically implant a radiotelemetry probe into the abdominal aorta for continuous blood pressure and heart rate monitoring. Implant a subcutaneous osmotic minipump for continuous delivery of valsartan, hydrochlorothiazide, their combination, or vehicle.

-

Acclimatization: Allow the animals to recover from surgery and acclimatize to their housing conditions.

-

Drug Administration: The osmotic minipumps will continuously release the drugs over a specified period (e.g., 2 weeks).

-

Data Collection: Continuously record blood pressure and heart rate data using the radiotelemetry system.

-

Data Analysis: Analyze the collected data to determine the mean arterial pressure, systolic blood pressure, diastolic blood pressure, and heart rate for each treatment group. Compare the effects of the combination therapy to monotherapy and vehicle control to assess for additive or synergistic effects.[12]

Conclusion

The combination of this compound provides a powerful therapeutic strategy for the management of hypertension by targeting two key regulatory systems of blood pressure. Valsartan's selective blockade of the AT1 receptor effectively mitigates the vasoconstrictor and sodium-retaining effects of angiotensin II, while also promoting vasodilation through downstream signaling pathways involving eNOS. Hydrochlorothiazide's inhibition of the NCC in the renal distal convoluted tubule promotes natriuresis and reduces plasma volume. The synergy of this combination lies in the ability of valsartan to counteract the compensatory activation of the RAAS induced by hydrochlorothiazide, leading to a more profound and sustained reduction in blood pressure. This in-depth guide provides the molecular foundation and experimental framework for researchers and drug development professionals to further explore and leverage these mechanisms for the advancement of cardiovascular therapeutics.

References

- 1. Addition of hydrochlorothiazide to angiotensin receptor blocker therapy can achieve a lower sodium balance with no acceleration of intrarenal renin angiotensin system in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin Receptor Blockers and HCTZ Combination Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Angiotensin II antagonism in clinical practice: experience with valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Valsartan and telmisartan abrogate angiotensin II-induced downregulation of ABCA1 expression via AT1 receptor, rather than AT2 receptor or PPARγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liposomal Tetrahydrobiopterin Preserves eNOS Coupling in the Post-ischemic Heart Conferring in vivo Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aldosterone does not require angiotensin II to activate NCC through a WNK4–SPAK–dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. NCC regulation by WNK signal cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Angiotensin receptor blockade has protective effects on the post-stenotic porcine kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrochlorothiazide modulates ischemic heart failure-induced cardiac remodeling via inhibiting angiotensin II type 1 receptor pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of angiotensin II on the WNK-OSR1/SPAK-NCC phosphorylation cascade in cultured mpkDCT cells and in vivo mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Valsartan regulates the interaction of angiotensin II type 1 receptor and endothelial nitric oxide synthase via Src/PI3K/Akt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Pharmacological Profile of Valsartan Versus Other Angiotensin II Receptor Blockers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiotensin II receptor blockers (ARBs) are a cornerstone in the management of hypertension and other cardiovascular diseases. Their primary mechanism involves the selective blockade of the angiotensin II type 1 (AT1) receptor, thereby inhibiting the detrimental effects of angiotensin II. While all ARBs share this common mechanism, significant pharmacological differences exist among them, influencing their clinical application and efficacy. This whitepaper provides a comprehensive comparative analysis of the pharmacological profile of valsartan (B143634) against other prominent ARBs. We delve into their receptor binding affinities, selectivity, pharmacokinetic and pharmacodynamic properties, and clinical efficacy, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Introduction: The Renin-Angiotensin-Aldosterone System and the Role of ARBs

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the principal effector of the RAAS, exerts its physiological effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone (B195564) secretion, and sodium and water retention.[1] Chronic activation of this system contributes to the pathophysiology of hypertension, heart failure, and kidney disease.

ARBs competitively inhibit the binding of angiotensin II to the AT1 receptor, leading to vasodilation and a reduction in blood pressure.[2][3] Unlike Angiotensin-Converting Enzyme (ACE) inhibitors, which block the production of angiotensin II, ARBs provide a more direct and complete blockade of the AT1 receptor.[2] This targeted approach is associated with a lower incidence of certain side effects, such as cough, which are linked to the accumulation of bradykinin (B550075) with ACE inhibitor therapy.

Comparative Receptor Binding and Selectivity

The efficacy of an ARB is intimately linked to its affinity for the AT1 receptor and its selectivity over the angiotensin II type 2 (AT2) receptor. High affinity ensures potent and sustained receptor blockade, while high selectivity is thought to be advantageous as unopposed stimulation of the AT2 receptor may confer beneficial effects, including vasodilation and anti-proliferative actions.

Valsartan exhibits a high affinity for the AT1 receptor and is distinguished by its remarkable selectivity.[4] It demonstrates an approximately 30,000-fold greater affinity for the AT1 receptor compared to the AT2 receptor, one of the highest selectivity ratios among commercially available ARBs.[5][6]

| Compound | AT1 Receptor Affinity (IC50/Ki, nM) | AT2 Receptor Affinity (IC50/Ki, nM) | Selectivity (Fold difference for AT1) |

| Valsartan | 2.38 (Ki)[4][7] | ~71,400 (Ki, estimated)[7] | ~30,000[7] |

| Candesartan (B1668252) | 0.26 - 2.86 (IC50)[7] | >10,000[7] | >10,000[7] |

| Irbesartan (B333) | 1.3 - 4.05 (IC50/Ki)[7] | No affinity[7] | >8,500[7] |

| Losartan (B1675146) | 16.4 - 28.0 (IC50)[7] | >30,000 (IC50)[7] | ~1,000[7] |

| Olmesartan | 6.7 - 7.7 (IC50)[7] | >10,000[7] | >12,500[7] |

| Telmisartan | 3.0 (IC50), 3.7 (Ki)[7] | >10,000[7] | >3,000[7] |

Pharmacokinetic Profile: A Comparative Overview

The pharmacokinetic properties of ARBs, including their bioavailability, time to peak concentration (Tmax), half-life (t1/2), and route of elimination, are critical determinants of their dosing frequency and overall clinical utility. While there are similarities within the class, notable differences exist that can impact their therapeutic profiles.[8][9]

Valsartan is characterized by a relatively rapid onset of action and a half-life that supports once-daily dosing for many patients.[10][11] Its bioavailability is approximately 23-25%.[12][13]

| Drug | Active Metabolite | Bioavailability (%) | Tmax (hours) | Half-life (hours) | Protein Binding (%) | Route of Elimination |

| Valsartan | No[14] | 25[14] | 2-4[15] | 6-9[15][16] | 94-97[15] | Primarily Fecal[14] |

| Candesartan | Yes (Prodrug)[14] | 15[17] | 3-4[18] | 9[19] | >99[14] | Renal and Hepatic[14] |

| Irbesartan | No[20] | 60-80[17] | 1.5-2[19] | 11-15[19][21] | 90-95[15] | Primarily Fecal[14] |

| Losartan | Yes[14] | 33[14] | 1 (parent), 3-4 (metabolite)[22] | 2 (parent), 6-9 (metabolite)[14] | 98.7 (parent), 99.8 (metabolite)[14] | Renal and Hepatic[14] |

| Olmesartan | Yes (Prodrug)[14] | 26[19] | 1-2[19] | 13[19] | >99[14] | Renal and Hepatic[14] |

| Telmisartan | No[20] | 42-58[15] | 0.5-1[15] | 24[19][21] | >99.5[15] | Primarily Fecal[14] |

Clinical Efficacy in Hypertension

Numerous clinical trials have established the antihypertensive efficacy of valsartan and other ARBs. Meta-analyses and head-to-head studies provide valuable insights into their comparative effectiveness in reducing systolic and diastolic blood pressure.

A meta-analysis of 31 randomized controlled trials involving over 13,000 patients found that valsartan at doses of 160 mg or 320 mg was more effective at lowering blood pressure than losartan 100 mg.[23][24] The study also showed that valsartan 160 mg reduced systolic and diastolic blood pressure more than irbesartan 150 mg and reduced diastolic blood pressure more than candesartan 16 mg.[23] Overall, valsartan demonstrated comparable antihypertensive efficacy to other ARBs at similar doses.[23]

| Drug and Dose | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |

| Valsartan 160 mg | -15.32[25][26] | -11.3[25][26] |

| Valsartan 320 mg | -15.85[25][26] | -11.97[25][26] |

| Losartan 100 mg | -12.01[25][26] | -9.37[25][26] |

| Irbesartan 150 mg | -13.6[23] | -10.3[23] |

| Candesartan 16 mg | -15.1[23] | -10.5[23] |

Experimental Protocols

Radioligand Binding Assay for AT1 Receptor Affinity

This protocol is a standard method for determining the binding affinity of a test compound for the AT1 receptor.[7][14]

Objective: To determine the inhibitory constant (Ki) of a test ARB for the human AT1 receptor.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human AT1 receptor. Rat liver membranes are also a suitable alternative.[14]

-

Radioligand: [125I]Sar1,Ile8-Angiotensin II.[14]

-

Non-specific Binding Control: 1 µM Angiotensin II.[14]

-

Test Compounds: Serial dilutions of valsartan and other ARBs.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors.[14]

-

Wash Buffer: Ice-cold assay buffer.

-

GF/C glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the human AT1 receptor.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine protein concentration and store at -80°C.[14]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.

-

Competition Binding: Test compound at various concentrations, radioligand, and membrane suspension.[14]

-

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.[14]

-

Terminate the reaction by rapid filtration through GF/C filters.[14]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.[14]

-

Measure radioactivity using a scintillation counter.[14]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vivo Model: L-NAME-Induced Hypertension in Rats

This is a widely used preclinical model to evaluate the antihypertensive effects of various compounds.[21][27]

Objective: To assess the in vivo antihypertensive efficacy of valsartan compared to other ARBs.

Animals: Male Wistar or Sprague-Dawley rats.[4]

Procedure:

-

Hypertension Induction: Administer NG-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, in the drinking water for several weeks to induce sustained hypertension.[4]

-

Treatment Groups:

-

Normotensive Control (Vehicle)

-

Hypertensive Control (L-NAME + Vehicle)

-

L-NAME + Valsartan

-

L-NAME + Comparator ARB(s)

-

-

Drug Administration: Administer the test compounds or vehicle daily via oral gavage for a predetermined period.[4]

-

Blood Pressure Measurement: Monitor systolic and diastolic blood pressure regularly using a non-invasive tail-cuff method or via telemetry. For more detailed analysis, direct arterial blood pressure can be measured via cannulation at the end of the study.[4]

-

Data Analysis: Compare the changes in blood pressure from baseline among the different treatment groups using appropriate statistical methods (e.g., ANOVA).

Signaling Pathways and Visualizations

The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events. ARBs, by blocking this initial step, prevent these downstream effects.

Angiotensin II AT1 Receptor Signaling Pathway

Angiotensin II binding to the G-protein coupled AT1 receptor activates several downstream pathways, primarily through Gq/11, leading to vasoconstriction, cell growth, and inflammation.

Caption: Angiotensin II AT1 Receptor Signaling Pathway and the inhibitory action of Valsartan.

Experimental Workflow for Comparative ARB Evaluation

A typical preclinical workflow for comparing the efficacy of different ARBs involves several key stages, from model induction to data analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rndsystems.com [rndsystems.com]

- 5. benchchem.com [benchchem.com]

- 6. ahajournals.org [ahajournals.org]

- 7. benchchem.com [benchchem.com]

- 8. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. meded101.com [meded101.com]

- 20. droracle.ai [droracle.ai]

- 21. The comparative pharmacology of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Valsartan vs. other angiotensin II receptor blockers in the treatment of hypertension: a meta-analytical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Comparative pharmacology of the angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrochlorothiazide: A Technical Guide on its Diuretic and Antihypertensive Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrochlorothiazide (B1673439) (HCTZ) is a cornerstone thiazide diuretic for the management of hypertension and edema. Its primary mechanism involves inhibiting the sodium-chloride cotransporter in the distal convoluted tubule, leading to increased natriuresis and diuresis. The antihypertensive effects of HCTZ are biphasic, beginning with a reduction in blood volume and followed by sustained peripheral vasodilation. This guide provides a detailed examination of the molecular and physiological underpinnings of HCTZ's actions, supported by quantitative data, experimental methodologies, and pathway visualizations.

Diuretic Mechanism of Action

The principal diuretic action of hydrochlorothiazide is its effect on the Na+/Cl- cotransporter (NCC), also known as the thiazide-sensitive cotransporter, located in the apical membrane of the cells of the distal convoluted tubule (DCT) in the kidney.

Inhibition of the Na+/Cl- Cotransporter (NCC)

HCTZ functions by directly inhibiting the sodium chloride cotransporter located on the apical membrane of the distal convoluted tubules in the kidney.[1] This transporter is responsible for reabsorbing approximately 5% to 10% of the filtered sodium.[1][2] By blocking this transporter, HCTZ reduces the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream.[3] This leads to an increased concentration of these ions in the urine, which in turn draws more water out of the body, resulting in diuresis.[3] Recent structural studies have revealed that thiazides, like polythiazide, inhibit NCC by competing with chloride for the same binding site and by preventing the conformational change of the transporter from an outward-facing to an inward-facing state, thus halting the transport cycle.[4][5]

Signaling Pathway for NCC Inhibition by Hydrochlorothiazide

Caption: HCTZ blocks the NCC in the DCT, preventing Na+ and Cl- reabsorption.

Quantitative Effects on Ion Excretion and Diuresis

The administration of HCTZ results in a notable increase in the urinary excretion of sodium and chloride, and to a lesser extent, potassium and bicarbonate.[6] Conversely, it can decrease the urinary excretion of calcium.[6] The diuretic effect of HCTZ typically begins within 2 hours of oral administration, reaches its peak in about 4 hours, and lasts for approximately 6 to 12 hours.[1][6]

| Parameter | Effect | Onset of Action | Peak Effect | Duration of Action |

| Urinary Sodium (Na+) Excretion | Increased | ~2 hours | ~4 hours | 6-12 hours |

| Urinary Chloride (Cl-) Excretion | Increased | ~2 hours | ~4 hours | 6-12 hours |

| Urinary Potassium (K+) Excretion | Increased | ~2 hours | ~4 hours | 6-12 hours |

| Urinary Bicarbonate (HCO3-) Excretion | Slight Increase | - | - | - |

| Urinary Calcium (Ca2+) Excretion | Decreased | - | - | - |

Table 1: Pharmacodynamic Effects of Hydrochlorothiazide on Urinary Excretion.[1][6]

Antihypertensive Mechanism of Action

The antihypertensive effect of hydrochlorothiazide is biphasic, involving an initial reduction in blood volume followed by a sustained decrease in peripheral vascular resistance.

Early Phase: Diuresis and Volume Depletion

The initial reduction in blood pressure is a direct consequence of HCTZ's diuretic action. The increased excretion of sodium and water leads to a decrease in plasma volume, which in turn reduces cardiac output and blood pressure.[1][3]

Long-Term Phase: Vasodilation

The sustained antihypertensive effect of HCTZ is attributed to its ability to induce peripheral vasodilation, which lowers peripheral vascular resistance.[1][3] The precise mechanism for this vasodilation is not fully understood, but several theories exist:

-

Direct Relaxation of Vascular Smooth Muscle: HCTZ may have a direct relaxing effect on the smooth muscle of blood vessels.[3]

-

Potassium Channel Activation: Studies have shown that HCTZ can cause vasodilation by activating vascular potassium channels.[7][8][9] This effect appears to be independent of its action on the Na-Cl cotransporter.[7][8][9]

-

Prostaglandin Stimulation: It has been proposed that thiazides may stimulate the production of prostaglandins, which are known to have vasodilatory effects.[10]

Signaling Pathway for HCTZ-Induced Vasodilation

Caption: HCTZ activates K+ channels in vascular smooth muscle, leading to vasodilation.

Experimental Protocols

In Vivo Evaluation of Diuretic Activity in Rodent Models

This protocol is a standard method to assess the diuretic, saluretic (salt excretion), and natriuretic (sodium excretion) effects of a compound.

Methodology:

-

Animal Model: Wistar rats (male, 200-250g) are typically used.[11]

-

Acclimatization: Animals are housed under standard laboratory conditions (25°C ± 1°C, 55% ± 5% humidity, 12h/12h light/dark cycle) with free access to food and water for a week.[11]

-

Grouping: Rats are divided into control and experimental groups (e.g., control, standard diuretic like furosemide, HCTZ, HCTZ in combination).[11]

-

Drug Administration: The test compounds are administered, often orally or intraperitoneally.

-

Urine Collection: Animals are placed in metabolic cages, and urine is collected over specific time intervals (e.g., 5 and 24 hours).[11]

-

Analysis:

-

Data Interpretation: The diuretic index can be calculated to compare the potency of the test compound to a standard diuretic.[11]

Experimental Workflow for Diuretic Activity Assay

Caption: Workflow for assessing the diuretic efficacy of HCTZ in a rat model.

Quantitative Efficacy in Hypertension

The antihypertensive efficacy of HCTZ has been extensively studied. A meta-analysis of randomized trials using ambulatory blood pressure monitoring provided the following insights:

| HCTZ Daily Dose | Mean Reduction in 24-hour Systolic BP (mmHg) | Mean Reduction in 24-hour Diastolic BP (mmHg) |

| 12.5 mg | 5.7 | 3.3 |

| 25 mg | 7.6 | 5.4 |

| 50 mg | 12.0 | 5.4 |

Table 2: Dose-Dependent Antihypertensive Efficacy of Hydrochlorothiazide.[12][13]

It is noteworthy that the antihypertensive effect of HCTZ at doses of 12.5-25 mg was found to be inferior to that of other major antihypertensive drug classes such as ACE inhibitors, angiotensin-receptor blockers, beta-blockers, and calcium antagonists.[12] However, at a dose of 50 mg, its efficacy was comparable to these other agents.[12]

Conclusion

Hydrochlorothiazide's diuretic and antihypertensive actions are mediated by distinct yet complementary mechanisms. Its primary diuretic effect is a well-established consequence of NCC inhibition in the distal convoluted tubule. The long-term antihypertensive effect, crucial for its clinical utility in managing high blood pressure, is attributed to a sustained reduction in peripheral vascular resistance through mechanisms that are still being fully elucidated but appear to involve the activation of potassium channels. The provided experimental protocols and quantitative data offer a framework for the continued investigation and development of diuretic and antihypertensive therapies.

References

- 1. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]

- 4. Structure of human NCC: insights into the inhibition mechanism of thiazides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Thiazide-induced vasodilation in humans is mediated by potassium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. m.youtube.com [m.youtube.com]

- 11. njppp.com [njppp.com]

- 12. Antihypertensive Efficacy of Hydrochlorothiazide as Evaluated by Ambulatory Blood Pressure Monitoring: A Meta-Analysis of Randomized Trials - American College of Cardiology [acc.org]

- 13. Antihypertensive efficacy of hydrochlorothiazide as evaluated by ambulatory blood pressure monitoring: a meta-analysis of randomized trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of the Renin-Angiotensin System in the Efficacy of Combination Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, fluid and electrolyte balance, and vascular tone. Its dysregulation is a key factor in the pathophysiology of cardiovascular diseases, including hypertension and heart failure. Pharmacological inhibition of the RAS is a cornerstone of cardiovascular therapy. However, monotherapy often fails to achieve optimal control, leading to the widespread use of combination therapies. This technical guide provides an in-depth exploration of the molecular mechanisms of the RAS, the rationale for combination therapies involving RAS inhibitors, and the experimental methodologies used to evaluate their efficacy. We present quantitative data from key clinical trials in a structured format, detail experimental protocols for preclinical assessment, and provide visualizations of the core signaling pathways and experimental workflows.

The Renin-Angiotensin System (RAS): A Dual Axis of Regulation

The classical understanding of the RAS centers on the production of Angiotensin II (Ang II), a potent vasoconstrictor that also promotes inflammation, fibrosis, and sodium retention.[1][2] This pathway, often termed the "classical axis," is initiated by the cleavage of angiotensinogen (B3276523) by renin to form Angiotensin I (Ang I). Angiotensin-Converting Enzyme (ACE) then converts Ang I to Ang II, which exerts its effects primarily through the Angiotensin II Type 1 Receptor (AT1R).[2][3]

More recent discoveries have unveiled a counter-regulatory or "alternative" axis of the RAS that opposes the actions of the classical pathway. This axis is centered on Angiotensin-Converting Enzyme 2 (ACE2), which metabolizes Ang II to Angiotensin-(1-7) [Ang-(1-7)].[4][5][6] Ang-(1-7) binds to the Mas receptor, promoting vasodilation, anti-inflammatory effects, and anti-fibrotic actions.[2][5][6] The balance between these two axes is crucial for cardiovascular homeostasis.

Signaling Pathways of the Renin-Angiotensin System

The signaling cascades initiated by the classical and alternative axes of the RAS are complex and interconnected. The diagram below illustrates the key components and their interactions.

Caption: The dual axes of the Renin-Angiotensin System.

Rationale for Combination Therapy Involving RAS Inhibitors

While monotherapy with RAS inhibitors, such as ACE inhibitors or Angiotensin Receptor Blockers (ARBs), is effective, combination therapy is often necessary to achieve target blood pressure and provide superior end-organ protection. The rationale for combining RAS inhibitors with other antihypertensive agents includes:

-

Complementary Mechanisms of Action: Combining drugs that target different physiological pathways can result in additive or synergistic blood pressure reduction.

-

Counteracting Compensatory Mechanisms: RAS inhibition can lead to a compensatory rise in renin release. Combining a RAS inhibitor with a diuretic can mitigate the sodium and water retention that can accompany this effect.

-

Improved Tolerability: Lower doses of two different agents may be better tolerated than a high dose of a single agent.

Common combination strategies include the use of a RAS inhibitor with a diuretic or a calcium channel blocker.

Quantitative Efficacy of Combination Therapies: Clinical Trial Data

Numerous large-scale clinical trials have demonstrated the superior efficacy of combination therapies involving RAS inhibitors. The following tables summarize key quantitative data from landmark trials in hypertension.

Table 1: Efficacy of RAS Inhibitor and Diuretic Combination Therapy in Hypertension

| Clinical Trial (Reference) | Treatment Arms | Mean Blood Pressure Reduction (Systolic/Diastolic, mmHg) | Primary Endpoint and Key Outcome |

| ACCOMPLISH | Benazepril (B1667978) + Amlodipine (B1666008) | -13.2 / -6.7 | Composite of cardiovascular death, myocardial infarction, stroke, hospitalization for angina, resuscitated sudden death, and coronary revascularization. Benazepril + amlodipine was superior to benazepril + hydrochlorothiazide. |

| VALUE | Valsartan-based therapy vs. Amlodipine-based therapy | -15.2 / -8.0 (Valsartan) vs. -15.4 / -8.0 (Amlodipine) | Composite of cardiac mortality and morbidity. No significant difference between treatment arms. |

| LIFE | Losartan-based therapy vs. Atenolol-based therapy | -30.2 / -16.6 (Losartan) vs. -29.1 / -16.8 (Atenolol) | Composite of cardiovascular death, stroke, and myocardial infarction. Losartan was superior to atenolol (B1665814) in reducing the primary endpoint, primarily driven by a reduction in stroke. |

Table 2: Efficacy of RAS Inhibitor and Calcium Channel Blocker Combination Therapy in Hypertension

| Clinical Trial (Reference) | Treatment Arms | Mean Blood Pressure Reduction (Systolic/Diastolic, mmHg) | Primary Endpoint and Key Outcome |

| ACCOMPLISH | Benazepril + Amlodipine vs. Benazepril + Hydrochlorothiazide | -13.2 / -6.7 (Benazepril + Amlodipine) | Composite of cardiovascular events. The benazepril-amlodipine combination was superior. |

| ASCOT-BPLA | Amlodipine ± Perindopril vs. Atenolol ± Bendroflumethiazide | -27.5 / -15.7 (Amlodipine-based) vs. -25.7 / -13.6 (Atenolol-based) | Composite of nonfatal myocardial infarction and fatal coronary heart disease. The amlodipine-based regimen was superior. |

Experimental Protocols for Preclinical Evaluation

The development of novel combination therapies relies on robust preclinical evaluation in animal models that mimic human cardiovascular diseases.

Induction of Hypertension in Animal Models

Several models are used to induce hypertension in rodents to test the efficacy of antihypertensive drugs.

Protocol 1: Deoxycorticosterone Acetate (DOCA)-Salt Hypertension

This model induces a low-renin, salt-sensitive form of hypertension.

-

Animal Selection: Use male Sprague-Dawley rats (200-250 g).

-

Uninephrectomy: Anesthetize the rat and perform a left uninephrectomy.

-

DOCA Administration: Administer DOCA (25-30 mg/kg, subcutaneous) twice weekly.

-

Salt Loading: Provide 1% NaCl solution as drinking water.

-

Blood Pressure Monitoring: Monitor blood pressure weekly using the tail-cuff method. Hypertension typically develops over 4-6 weeks.[7]

Assessment of Cardiac Function

Echocardiography is a non-invasive method to assess cardiac structure and function in animal models.

Protocol 2: Echocardiographic Assessment of Left Ventricular Function

-

Anesthesia: Anesthetize the mouse or rat with isoflurane.

-

Image Acquisition: Use a high-frequency ultrasound system to acquire two-dimensional (2D) and M-mode images of the left ventricle in parasternal long-axis and short-axis views.

-

Data Analysis: Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), and wall thickness. Calculate fractional shortening (FS) and ejection fraction (EF) to assess systolic function. Assess diastolic function using pulsed-wave Doppler of mitral inflow.[8][9][10]

Quantification of Tissue Fibrosis

Fibrosis is a key pathological feature of hypertensive and heart failure models.

Protocol 3: Picrosirius Red Staining for Collagen Quantification

-

Tissue Preparation: Perfuse the heart with saline, fix in 10% neutral buffered formalin, and embed in paraffin.

-

Staining: Cut 5 µm sections and stain with Picrosirius red.

-

Image Analysis: Acquire images of the stained sections. Use image analysis software (e.g., ImageJ) to quantify the percentage of the total tissue area that is stained red (collagen).[11][12]

Measurement of RAS Components

Measuring plasma levels of renin and aldosterone provides insight into the pharmacological effects of RAS inhibitors.

Protocol 4: Measurement of Plasma Renin Activity (PRA) and Aldosterone

-

Sample Collection: Collect blood into pre-chilled EDTA tubes. Centrifuge at 4°C to separate plasma.

-

PRA Measurement: Measure PRA by quantifying the generation of Ang I from endogenous angiotensinogen using an ELISA or radioimmunoassay (RIA) kit.[13][14][15][16]

-

Aldosterone Measurement: Measure plasma aldosterone concentration using a specific ELISA or RIA kit.[13][14][15][16]

Caption: A representative experimental workflow for preclinical evaluation.

Conclusion and Future Directions

The renin-angiotensin system plays a central and multifaceted role in cardiovascular health and disease. Combination therapies that target the RAS alongside other pathophysiological pathways have demonstrated superior efficacy in managing hypertension and its sequelae. A thorough understanding of the underlying signaling pathways and the use of robust preclinical models are essential for the development of novel and more effective combination therapies. Future research will likely focus on personalizing treatment strategies based on individual RAS profiles and exploring the therapeutic potential of targeting the alternative RAS axis.

References

- 1. Classical and Alternative Pathways of the Renin–Angiotensin–Aldosterone System in Regulating Blood Pressure in Hypertension and Obese Adolescents | MDPI [mdpi.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The ACE2/Angiotensin-(1–7)/Mas Receptor Axis: Pleiotropic Roles in Cancer [frontiersin.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | State-of-the-art methodologies used in preclinical studies to assess left ventricular diastolic and systolic function in mice, pitfalls and troubleshooting [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. droracle.ai [droracle.ai]

- 14. benchchem.com [benchchem.com]

- 15. testing.com [testing.com]

- 16. academic.oup.com [academic.oup.com]

Preclinical Profile of Valsartan and Hydrochlorothiazide Fixed-Dose Combination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fixed-dose combination of valsartan (B143634), an angiotensin II receptor blocker (ARB), and hydrochlorothiazide (B1673439) (HCTZ), a thiazide diuretic, is a widely prescribed antihypertensive therapy. This technical guide provides an in-depth overview of the preclinical studies that form the basis of our understanding of the pharmacokinetics, pharmacodynamics, and safety profile of this combination. Regulatory assessments for the fixed-dose combination have largely relied on the extensive preclinical data available for the individual components, with the understanding that no significant adverse interactions were observed in non-clinical studies. This document synthesizes the key preclinical findings for both valsartan and hydrochlorothiazide, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key concepts through diagrams.

Pharmacodynamics

The synergistic antihypertensive effect of combining this compound is a cornerstone of its clinical efficacy. Preclinical studies in relevant animal models of hypertension have demonstrated this potentiation of blood pressure reduction.

Synergistic Blood Pressure Lowering in Spontaneously Hypertensive Rats (SHRs)

A key study investigated the effects of valsartan and HCTZ, alone and in combination, in conscious, telemetered spontaneously hypertensive rats (SHRs), a widely used model of essential hypertension.

Experimental Protocol: Blood Pressure Measurement in SHRs

-

Animal Model: Male Spontaneously Hypertensive Rats (SHRs).

-

Drug Administration: Drugs were administered continuously for 2 weeks via subcutaneously implanted osmotic minipumps.

-

Blood Pressure Monitoring: Mean arterial pressure (MAP) and heart rate were continuously monitored using chronically implanted radiotransmitters, allowing for measurement in conscious, unrestrained animals.

-

Dose Groups:

-

Valsartan monotherapy (1 and 3 mg/kg/day)

-

Hydrochlorothiazide monotherapy (3 and 10 mg/kg/day)

-

Combination therapy (Valsartan 1 mg/kg/day + HCTZ 3 and 10 mg/kg/day; Valsartan 3 mg/kg/day + HCTZ 10 mg/kg/day)

-

-

Data Analysis: The effects on blood pressure were categorized as additive or synergistic based on the observed reduction compared to the sum of the effects of the individual agents.

Data Presentation: Blood Pressure Reduction in SHRs

| Treatment Group (Dose in mg/kg/day) | Change in Mean Arterial Pressure (mmHg) | Effect |

| Valsartan (1) + HCTZ (3) | Additive Reduction | Additive |

| Valsartan (1) + HCTZ (10) | Additive Reduction | Additive |

| Valsartan (3) + HCTZ (10) | Synergistic Reduction | Synergistic |

Note: Specific quantitative values for blood pressure reduction were described qualitatively in the source as additive or synergistic. The most significant finding was the synergistic effect at the highest dose combination.

The potentiation of the antihypertensive effect is attributed to the complementary mechanisms of action. HCTZ-induced volume depletion leads to activation of the renin-angiotensin system (RAS), which is then blocked by valsartan. This dual mechanism addresses two key pathways in blood pressure regulation.

In-Vitro Models for Studying Valsartan and Hydrochlorothiazide Interactions: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in-vitro models for investigating the complex interactions between the angiotensin II receptor blocker, valsartan (B143634), and the thiazide diuretic, hydrochlorothiazide (B1673439). This document details experimental protocols, summarizes key quantitative data, and visualizes complex biological processes to facilitate a deeper understanding of the pharmacokinetic and pharmacodynamic interplay between these two commonly co-administered antihypertensive agents.

Pharmacokinetic Interactions: Metabolic and Transporter-Mediated Pathways

In-vitro studies are crucial for elucidating the mechanisms underlying drug-drug interactions (DDIs). For valsartan and hydrochlorothiazide, the primary focus of in-vitro pharmacokinetic investigations has been on metabolic pathways and the role of drug transporters.

Metabolic Interactions: The Role of Cytochrome P450

In-vitro metabolism studies have established that valsartan is a substrate of the cytochrome P450 (CYP) enzyme, specifically CYP2C9, which is responsible for the formation of its main metabolite, valeryl-4-hydroxy valsartan.[1][2] Conversely, hydrochlorothiazide is not significantly metabolized in the body.[1] Given that only a minor fraction of valsartan is metabolized, the potential for clinically significant CYP-mediated drug interactions with hydrochlorothiazide is considered low.[1][2]

Experimental Protocol: CYP2C9 Inhibition Assay using Human Liver Microsomes

This protocol outlines a typical in-vitro experiment to assess the inhibitory potential of a test compound on CYP2C9-mediated metabolism, using valsartan as the substrate.

-

Materials:

-

Human Liver Microsomes (HLMs) from a pooled donor source

-

Valsartan

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Positive control inhibitor (e.g., sulfaphenazole (B1682705) for CYP2C9)

-

Acetonitrile (B52724) (for reaction termination)

-

LC-MS/MS system for analysis

-

-

Procedure:

-

Prepare a stock solution of valsartan in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.2 mg/mL final concentration) in potassium phosphate buffer at 37°C for 5 minutes.

-

Add the test compound (at various concentrations) or the positive control inhibitor to the HLM suspension and incubate for a further 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the formation of valeryl-4-hydroxy valsartan using a validated LC-MS/MS method.

-

Calculate the rate of metabolite formation and determine the IC50 value for the test compound.

-

Transporter-Mediated Interactions

Both this compound are substrates for various drug transporters, creating a potential for competitive interactions that can alter their absorption, distribution, and elimination.

A key interaction has been identified at the level of renal organic anion transporters. In-vitro studies using human embryonic kidney (HEK-293) cells expressing human OAT1 (hOAT1) and OAT3 (hOAT3) have demonstrated that valsartan can inhibit the uptake of hydrochlorothiazide.[3]

Quantitative Data: Inhibition of hOAT1 and hOAT3 by Valsartan

| Transporter | Substrate | Inhibitor | IC50 (µM) | Cell Line | Reference |

| hOAT1 | Hydrochlorothiazide | Valsartan | 9.0 | HEK-293 | [3] |

| hOAT3 | Hydrochlorothiazide | Valsartan | 2.3 | HEK-293 | [3] |

Experimental Protocol: hOAT1/3-Mediated Uptake Inhibition Assay

This protocol describes the methodology to assess the inhibitory effect of valsartan on hOAT1- and hOAT3-mediated hydrochlorothiazide transport.

-

Materials:

-

HEK-293 cells stably transfected with hOAT1, hOAT3, or an empty vector (mock-transfected)

-

Hydrochlorothiazide (radiolabeled or unlabeled)

-

Valsartan

-

Probenecid (B1678239) (a known OAT inhibitor, as a positive control)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Cell lysis buffer

-

Scintillation cocktail (for radiolabeled substrate) or LC-MS/MS system

-

-

Procedure:

-

Seed the transfected HEK-293 cells in 24-well plates and grow to confluence.

-

Wash the cell monolayers with pre-warmed HBSS.

-

Pre-incubate the cells with HBSS containing various concentrations of valsartan or probenecid for 10-15 minutes at 37°C.

-

Initiate the uptake by adding HBSS containing hydrochlorothiazide (at a concentration near its Km, if known) and the respective inhibitor.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

Stop the uptake by rapidly washing the cells with ice-cold HBSS.

-

Lyse the cells with lysis buffer.

-

Quantify the intracellular concentration of hydrochlorothiazide using liquid scintillation counting (for radiolabeled substrate) or LC-MS/MS.

-

Subtract the uptake in mock-transfected cells from the uptake in transporter-expressing cells to determine the transporter-specific uptake.

-

Calculate the percentage of inhibition at each valsartan concentration and determine the IC50 value.

-

In-vitro studies with human liver tissue indicate that valsartan is a substrate of the hepatic uptake transporter OATP1B1 and the hepatic efflux transporter MRP2.[1] Hydrochlorothiazide's interaction with these transporters is less well-defined in the context of a direct DDI with valsartan. However, given that both drugs are organic anions, the potential for competitive interactions at these sites exists.

Experimental Workflow: OATP1B1 and MRP2 Interaction Assay

Workflow for OATP1B1 and MRP2 Interaction Assays.

Intestinal Permeability: The Caco-2 Cell Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in-vitro model for predicting intestinal drug permeability and absorption. When cultured as a monolayer, these cells differentiate to form tight junctions and express various transporters, mimicking the intestinal barrier.